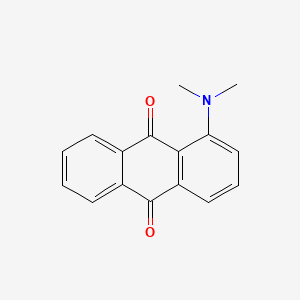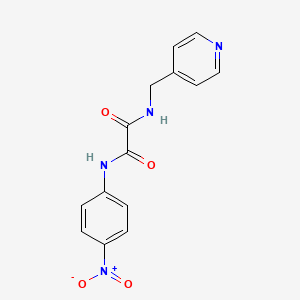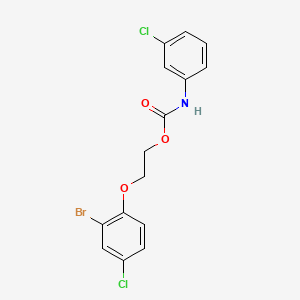
1-(dimethylamino)anthra-9,10-quinone
説明
1-(dimethylamino)anthra-9,10-quinone, also known as DMANQ, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. DMANQ is a redox-active compound that can undergo reversible electron transfer reactions, making it a valuable tool for studying various biological processes.
作用機序
1-(dimethylamino)anthra-9,10-quinone acts as a redox-active probe by undergoing reversible electron transfer reactions with other molecules. The compound can accept or donate electrons, depending on the redox potential of the other molecule. 1-(dimethylamino)anthra-9,10-quinone has been shown to interact with various biomolecules such as proteins, DNA, and lipids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
1-(dimethylamino)anthra-9,10-quinone has been shown to have various biochemical and physiological effects in different biological systems. In plants, 1-(dimethylamino)anthra-9,10-quinone has been shown to affect photosynthesis and the expression of genes involved in stress response. In animals, 1-(dimethylamino)anthra-9,10-quinone has been shown to have neuroprotective effects and to modulate the activity of various enzymes involved in cellular metabolism.
実験室実験の利点と制限
1-(dimethylamino)anthra-9,10-quinone has several advantages as a redox-active probe for studying biological processes. It is highly soluble in organic solvents and can be easily incorporated into various experimental systems. 1-(dimethylamino)anthra-9,10-quinone has a high redox potential, making it suitable for studying electron transfer reactions in biological systems. However, 1-(dimethylamino)anthra-9,10-quinone has some limitations, such as its potential toxicity and the need for careful handling due to its strong oxidizing properties.
将来の方向性
There are several future directions for research involving 1-(dimethylamino)anthra-9,10-quinone. One area of interest is the development of new 1-(dimethylamino)anthra-9,10-quinone derivatives with improved properties such as increased solubility and lower toxicity. Another area of interest is the use of 1-(dimethylamino)anthra-9,10-quinone as a tool for studying oxidative stress and its role in various diseases such as cancer and neurodegenerative disorders. Finally, 1-(dimethylamino)anthra-9,10-quinone can be used as a probe for studying the mechanism of action of various enzymes and the development of new enzyme inhibitors.
科学的研究の応用
1-(dimethylamino)anthra-9,10-quinone has been extensively used in scientific research as a redox-active probe for studying various biological processes such as electron transfer reactions, enzyme kinetics, and oxidative stress. 1-(dimethylamino)anthra-9,10-quinone has been used to study the electron transfer reactions in photosynthesis, the mechanism of action of various enzymes, and the effects of oxidative stress on cellular processes.
特性
IUPAC Name |
1-(dimethylamino)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-17(2)13-9-5-8-12-14(13)16(19)11-7-4-3-6-10(11)15(12)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWBHVZCSYIWHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385623 | |
| Record name | 1-dimethylaminoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)anthracene-9,10-dione | |
CAS RN |
5960-55-4 | |
| Record name | 1-dimethylaminoanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(benzyloxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159995.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5160005.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5160009.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160016.png)
![5-[5-(4-chlorophenyl)-2-furyl]-1,3-diphenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5160035.png)
![ethyl {4-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-morpholinyl}acetate](/img/structure/B5160043.png)


![5-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5160070.png)

![N-({[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5160085.png)
![17-(4-iodo-2-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5160093.png)